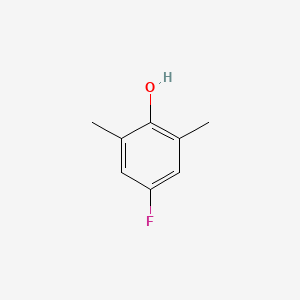

4-Fluoro-2,6-dimethylphenol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-fluoro-2,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRDTVFZITZMFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40503666 | |

| Record name | 4-Fluoro-2,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2338-56-9 | |

| Record name | 4-Fluoro-2,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Synthetic Methodologies for 4 Fluoro 2,6 Dimethylphenol

Advanced Synthetic Routes

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions represent a cornerstone in the synthesis of 4-fluoro-2,6-dimethylphenol, offering versatile approaches to its formation.

A novel strategy for the functionalization of halophenols involves the generation of a phenoxyl radical through the formal homolysis of the aryl O-H bond. This process transiently inverts the polarity of the molecule, activating the otherwise electron-rich aryl halide for nucleophilic aromatic substitution (SNAr) with carboxylate nucleophiles under mild conditions. nih.gov The neutral oxygen radical (O•) acts as a powerful electron-withdrawing group, facilitating the substitution of the halide. nih.gov

In this context, this compound can serve as an electrophilic coupling partner. nih.gov The reaction demonstrates high selectivity, with substitution occurring exclusively at the position para to the hydroxyl group. nih.gov This method is compatible with a wide array of electronically diverse aryl and alkyl carboxylates, including protected amino acids, without epimerization. nih.gov The reaction tolerates various functional groups, such as esters and carbamates, highlighting its broad applicability. nih.gov However, the absence of ortho substituents on the fluorophenol can lead to competitive dimerization of the phenoxyl radicals. nih.gov

| Reactant 1 | Reactant 2 (Nucleophile) | Product | Yield |

| This compound | Electron-rich aryl carboxylates | Benzoate (B1203000) derivatives | 62-85% |

| This compound | Electron-deficient aryl carboxylates | Benzoate derivatives | 75-78% |

| This compound | Protected amino acids | C-terminus or side chain coupled products | 59-87% |

Table 1: Nucleophilic Substitution of this compound via Homolysis-Enabled Electronic Activation. Data sourced from nih.gov

The displacement of the fluorine atom in this compound with various nucleophiles is a key reaction. While traditional SNAr reactions often require strong electron-withdrawing groups to activate the aromatic ring, recent advancements have enabled the use of less activated substrates. researchgate.net For instance, photoredox catalysis can facilitate the nucleophilic substitution of halophenols with azoles, amines, and carboxylic acids under mild conditions. researchgate.net

In one application, the phenolic hydroxyl group of an oligo(2,6-dimethyl phenylene oxide) was converted to an amine by a two-step procedure involving nucleophilic substitution with fluoronitrobenzene followed by catalytic hydrogenation. researchgate.net This demonstrates the reactivity of aryl fluorides towards nucleophilic attack, a principle that can be applied to the modification of this compound itself.

Halogenation of 2,6-Dimethylaniline (B139824) Derivatives

An alternative route to this compound involves the halogenation of 2,6-dimethylaniline derivatives. A common synthetic pathway starts with 2,6-dimethylphenol (B121312), which undergoes nitration, reduction to the corresponding aniline (B41778), and subsequent fluorination via the Schiemann reaction to yield 4-fluoro-2,6-dimethylaniline. cpu.edu.cn This intermediate can then be hydrolyzed to the target phenol (B47542). The choice of nitrating agents, protective groups, and fluorination conditions are critical for optimizing the synthesis of the desired isomer. cpu.edu.cn

The synthesis of 4-fluoro-2,6-dimethylaniline, a precursor, often involves the nitration of 2,6-dimethyltoluene followed by reduction and subsequent fluorination. Industrial production methods focus on optimizing these steps for high yield and purity.

Oxidative Coupling Polymerization Approaches

Oxidative coupling polymerization is a significant process in which 2,6-disubstituted phenols, including this compound, can be used as monomers. This method, discovered by Hay et al., typically employs a copper/amine catalyst to polymerize phenols in an oxygen atmosphere, leading to the formation of poly(phenylene oxide) (PPO) polymers. sumitomo-chem.co.jpacs.org The reaction mechanism involves a one-electron oxidation of the phenol to a phenoxy radical, followed by C-O coupling. sumitomo-chem.co.jp

While 2,6-dimethylphenol is the most common monomer for producing PPO, the incorporation of functionalized phenols like this compound allows for the synthesis of polymers with modified properties. sumitomo-chem.co.jpmdpi.com For instance, PPO polymers containing DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) have been synthesized by the copolymerization of 2,6-dimethylphenol with DOPO-containing bisphenols, showcasing the versatility of this polymerization technique. mdpi.com The presence of the fluorine atom in this compound can influence the electronic properties and reactivity of the resulting polymer.

Reaction of Sodium 2,6-Dimethylphenoxide with Electrophiles

The reaction of sodium 2,6-dimethylphenoxide with electrophiles can lead to a variety of products, depending on the electrophile and the reaction medium. A notable example is the reaction with perchloryl fluoride (B91410) (FClO₃). datapdf.com In hydrocarbon or dioxane media, this reaction leads to the dimer of 6-fluoro-2,6-dimethyl-2,4-cyclohexadienone. datapdf.comacs.org This indicates that under these conditions, C-fluorination occurs at the ortho position.

The solvent plays a crucial role in directing the outcome of the reaction. In ethanol (B145695) or dimethylformamide, the reaction with perchloryl fluoride yields the dimer of 6-hydroxy-2,6-dimethyl-2,4-cyclohexadienone instead. datapdf.com This pronounced medium effect is a key consideration in the alkylation and fluorination of ambident phenoxide anions. datapdf.comacs.org

| Solvent | Product |

| Hydrocarbon or Dioxane | Dimer of 6-fluoro-2,6-dimethyl-2,4-cyclohexadienone |

| Ethanol or Dimethylformamide | Dimer of 6-hydroxy-2,6-dimethyl-2,4-cyclohexadienone |

Table 2: Effect of Solvent on the Reaction of Sodium 2,6-Dimethylphenoxide with Perchloryl Fluoride. Data sourced from datapdf.com

Optimization of Reaction Efficiency and Yields

The successful synthesis of this compound hinges on the meticulous optimization of each step. Key areas of focus include the selection of appropriate catalyst systems, precise control over reaction conditions, and effective purification of intermediate compounds. A common synthetic route proceeds via the nitration of 2,6-dimethylphenol, followed by reduction of the resulting nitro-intermediate to an aminophenol, and finally, introduction of the fluorine atom via a diazotization-fluorination sequence like the Schiemann reaction. cpu.edu.cn

Catalyst Systems and Conditions

The choice of catalyst is critical for maximizing yield and selectivity in the synthesis of substituted phenols. While direct catalytic fluorination of 2,6-dimethylphenol is challenging, catalysts play a crucial role in the synthesis of its precursors.

For the initial alkylation of phenol to produce the 2,6-dimethylphenol starting material, ortho-methylation catalysts are employed in the gas phase. google.com A highly effective catalyst system consists of a mixture of metal oxides on a support. google.comresearchgate.net For instance, a catalyst composed of ferric oxide, indium oxide, silicon oxide, chromium oxide, calcium oxide, and an alkali metal oxide, supported on graphite, has demonstrated high efficiency. google.com This system can achieve phenol conversion rates of up to 99% with an ortho-position selectivity of 97%. google.com

In subsequent steps, such as the polymerization of 2,6-dimethylphenol derivatives, copper(I) bromide/N-butyldimethylamine (CuBr/DMBA) has been used as a catalyst system for oxidative coupling. mdpi.comresearchgate.net For the fluorination step itself, particularly in the context of developing new methods, palladium-catalyzed fluorination of carbon-hydrogen bonds and copper-catalyzed enantioselective electrophilic fluorination represent areas of active research. juniperpublishers.com Acidic catalysts, such as sulfuric acid and toluene (B28343) sulfonic acid, are also employed in related phenol chemistry, for instance, in rearrangement reactions. google.com

Table 1: Example of Catalyst Composition for 2,6-Dimethylphenol Synthesis

| Component | Molar Ratio |

|---|---|

| Ferric Oxide (Fe₂O₃) | 100 |

| Indium Oxide (In₂O₃) | 0.5 - 20 |

| Silicon Oxide (SiO₂) | 0.1 - 10 |

| Chromium Oxide (Cr₂O₃) | 0.1 - 15 |

| Calcium Oxide (CaO) | 0.01 - 1.5 |

| Alkali Metal Oxide | 0.01 - 2 |

| Graphite | 0.5 - 15 |

Data derived from a patented method for preparing 2,6-dimethylphenol, a key starting material. google.com

Temperature, Pressure, and Reagent Concentration Control

Precise control of physical parameters is paramount for driving the reaction towards the desired product and minimizing side reactions. In the gas-phase synthesis of 2,6-dimethylphenol from phenol and methanol, the reaction is typically carried out at temperatures between 280 and 400°C and pressures from 0 to 1.5 MPa. google.com The process involves several heating stages, each with specific temperature controls, to prepare the reaction mixture before it enters the reactor. google.com

Optimization of reagent concentration is equally important. In the synthesis of 2,6-dimethylphenol, the molar ratio of reactants (phenol, methanol, and water) is carefully adjusted to maximize yield. google.com Similarly, when synthesizing related aniline derivatives, optimization involves adjusting stoichiometry and reaction time to improve efficiency. For the nitration step, controlling the concentration of nitric acid and the reaction temperature is crucial to prevent over-nitration or degradation of the phenol ring. google.com

Table 2: Exemplary Reaction Conditions for Gas-Phase Synthesis of 2,6-Dimethylphenol

| Parameter | Value |

|---|---|

| Reactant Mole Ratio | |

| Phenol : Methanol : Water | 1 : 5 : 3 |

| Temperature Profile | |

| Preheater | 120 °C |

| Vaporizer | 280 °C |

| Superheater | 340 °C |

| Reactor Bed | 355 °C |

| Pressure | 0.1 MPa |

| Liquid Air Speed | 1.1 h⁻¹ |

Data illustrates the controlled conditions for the synthesis of the 2,6-dimethylphenol precursor. google.com

Purification Strategies for Intermediates

The purity of intermediates directly impacts the success of subsequent reaction steps and the quality of the final product. For intermediates in phenol synthesis, a common large-scale purification method is continuous rectification. google.com This process can involve a series of specialized columns, such as a dealcoholize column, a dehydration tower, and a dephenolize tower, to separate the product from unreacted starting materials and byproducts. google.com

In a laboratory setting, chromatographic techniques are prevalent. These include flash chromatography and preparative high-performance liquid chromatography (HPLC) for separating isomeric mixtures or purifying crude products. interchim.frresearchgate.net Passing a reaction mixture through a short plug of silica (B1680970) gel is a rapid method for removing certain impurities. rsc.org To prevent contamination, rigorous cleaning of all glassware is essential, often involving solvent rinses followed by heating in a muffle furnace at high temperatures (e.g., 400°C). epa.govfloridadep.gov

Industrial Production Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial setting introduces specific challenges related to process safety, efficiency, and cost-effectiveness.

Large-Scale Nitration and Reduction Processes

Nitration and reduction are fundamental transformations in the synthesis pathway, and their execution on a large scale requires robust and controlled methodologies.

Industrial-scale nitration of substituted phenols must be carefully managed due to the exothermic nature of the reaction and the potential for runaway reactions or product degradation. google.com A method for the selective para-nitration of 2,6-dialkyl phenols involves using 30% to 70% nitric acid at a controlled temperature between 0°C and 40°C. google.com Carrying out the reaction in an inert liquid hydrocarbon solvent helps to moderate the reaction and facilitate temperature control. google.com While mixed acids (nitric/sulfuric) are common nitrating agents, they can lead to the complete deterioration of sterically hindered phenols, making controlled conditions with nitric acid alone preferable. google.com

The subsequent reduction of the nitro group to an amine is another critical industrial process. This can be achieved through catalytic hydrogenation, a common large-scale reduction method, or by using chemical reducing agents.

Fluorination Techniques in Industrial Settings

The introduction of the fluorine atom is the final key step. Several fluorination techniques are suitable for industrial application, with the choice depending on factors like substrate compatibility, cost, and safety.

The Schiemann reaction is a classic and viable method for introducing fluorine onto an aromatic ring. cpu.edu.cn It involves the thermal decomposition of a diazonium fluoroborate salt, which is typically prepared from the corresponding aniline intermediate.

Electrophilic fluorination offers a more direct approach. Reagents such as N-fluorobenzenesulfonimide (NFSI) are used to introduce fluorine to electron-rich aromatic systems. juniperpublishers.com The development of new fluorinating agents is a continuous effort in chemical manufacturing. juniperpublishers.com

Nucleophilic fluorinating agents are also widely used. While reagents like diethylaminosulfur trifluoride (DAST) are effective, they can be thermally unstable. tcichemicals.com Newer, crystalline reagents like 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead™) have been developed to offer greater thermal stability and ease of handling, making them highly desirable for industrial applications. tcichemicals.comnih.gov

Electrochemical fluorination is another powerful technique used in industrial settings. This method involves the electrochemical oxidation of organic compounds in the presence of a fluoride ion source, offering a high degree of selectivity. numberanalytics.com

Chemical Reactivity and Mechanistic Studies of 4 Fluoro 2,6 Dimethylphenol

Reaction Pathways and Mechanisms

The reactivity of 4-Fluoro-2,6-dimethylphenol is characterized by several distinct pathways, including oxidation of its hydroxyl group, substitution of its fluorine atom via a unique radical-mediated mechanism, and potential electrophilic attack on the aromatic ring.

The hydroxyl group of this compound can undergo oxidation, a key step that enables further transformations. A crucial reaction is the one-electron oxidation to form a phenoxyl radical. Current time information in Bangalore, IN.chemrxiv.org This transformation can be achieved using mild oxidants like potassium ferricyanide (B76249) or through photoredox catalysis. chemrxiv.org The generation of this phenoxyl radical is fundamental to activating the molecule for subsequent nucleophilic substitution reactions, as the radical alters the electronic properties of the aromatic ring. Current time information in Bangalore, IN.chemrxiv.org For instance, the oxidative coupling of related dimethylphenols can lead to the formation of diphenoquinones, highlighting the tendency of these structures to react following an initial oxidation step. google.comnih.gov

While direct reduction of the phenolic hydroxyl group to an amine is not a standard transformation, this compound can be converted to amine derivatives through amination reactions. A notable method involves a dual photocatalytic system using iridium photocatalysis and a pyridinium (B92312) additive. chemrxiv.org This modern approach facilitates the C–N coupling between this compound and various aromatic nitrogen nucleophiles, such as pyrazole (B372694), to achieve SNAr amination in high yields. chemrxiv.org In one study, the amination of this compound (1l) with pyrazole proceeded efficiently under these photocatalytic conditions. chemrxiv.org

Industrially, related non-fluorinated phenols like 2,6-dimethylphenol (B121312) are converted to 2,6-dimethylaniline (B139824) by reacting them with ammonia (B1221849) at high temperatures (200-400°C) and pressures in the presence of a hydrogen transfer catalyst, such as palladium on a support. This established process for analogous phenols suggests a potential, albeit rigorous, pathway for the amination of their fluorinated counterparts.

Nucleophilic aromatic substitution (SNAr) of the fluorine atom in this compound presents a valuable pathway for functionalization. Current time information in Bangalore, IN.chemrxiv.org Traditionally, SNAr reactions require aromatic rings to be activated by strong electron-withdrawing groups, a condition not met by the subject phenol (B47542) in its ground state. Current time information in Bangalore, IN. However, innovative strategies have been developed to render this transformation possible under mild conditions. Current time information in Bangalore, IN.chemrxiv.org

A successful protocol involves reacting this compound with carboxylate nucleophiles in the presence of a mild oxidant. Current time information in Bangalore, IN.chemrxiv.org For example, treatment with benzoic acid, sodium bicarbonate, catalytic sodium hydroxide, and potassium ferricyanide at 80°C in aqueous acetonitrile (B52724) afforded the desired cross-coupled product in 76% yield. chemrxiv.org This methodology is highly versatile, accommodating a wide range of nucleophiles. Current time information in Bangalore, IN.

A key mechanistic breakthrough in the SNAr of this compound is the use of the hydroxyl group to transiently activate the ring. Current time information in Bangalore, IN.chemrxiv.org The strategy is based on "homolysis-enabled electronic activation". Current time information in Bangalore, IN. The reaction is initiated by the formal homolysis of the aryl O–H bond, generating a neutral phenoxyl radical (O•). Current time information in Bangalore, IN.chemrxiv.org

Pulse radiolysis and transient absorption studies have revealed that this transient, open-shell oxygen radical is an exceptionally strong electron-withdrawing group. Current time information in Bangalore, IN. Its Hammett substituent constant (σp−) was determined to be 2.79, which is more than double that of a nitro group (NO₂), one of the most powerful activating groups used in classical SNAr chemistry. Current time information in Bangalore, IN. This potent electron-withdrawing effect from the distal radical site activates the aromatic ring, facilitating nucleophilic attack at the para-position and displacement of the fluoride (B91410) ion. Current time information in Bangalore, IN.chemrxiv.org The process can propagate via a radical chain mechanism, where the newly formed product radical abstracts a hydrogen atom from another molecule of the starting phenol. chemrxiv.org

Computational studies provide significant support for the mechanism involving the transient phenoxyl radical. Current time information in Bangalore, IN.chemrxiv.org Calculations indicate that the formation of this key intermediate dramatically lowers the energy barrier for nucleophilic substitution. Current time information in Bangalore, IN. The kinetic barrier for the SNAr reaction is reduced by more than 20 kcal/mol for the open-shell phenoxyl radical compared to the corresponding reaction with the closed-shell phenol. Current time information in Bangalore, IN.chemrxiv.org

| Nucleophile Entry | Nucleophile Structure/Name | Product Yield (%) |

|---|---|---|

| 22 | 4-Methoxybenzoic acid | 85 |

| 23 | Benzoic acid | 83 |

| 24 | 4-(tert-Butyl)benzoic acid | 62 |

| 25 | 4-Chlorobenzoic acid | 78 |

| 26 | 4-(Trifluoromethyl)benzoic acid | 75 |

| 43 | N-Boc-Glycine | 87 |

| 47 | N-Cbz-L-Phenylalanine | 75 |

Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the directing effects of the existing substituents. The hydroxyl group is a powerful activating ortho-, para-director. The two methyl groups are also activating ortho-, para-directors. The fluorine atom is a deactivating ortho-, para-director.

In this specific molecule, the positions ortho (2 and 6) and para (4) to the strongly directing hydroxyl group are already occupied. Therefore, electrophilic attack is directed to the only available positions: C3 and C5 (meta to the hydroxyl group). While the hydroxyl group's primary directing effect cannot be satisfied, it still strongly activates the entire ring towards substitution compared to an unsubstituted benzene (B151609). The meta-arylation of phenols is a known, though specialized, transformation that provides access to contiguously substituted phenols. In the context of simpler 2,6-disubstituted phenols like 2,6-dimethylphenol, electrophilic substitution, such as chlorination with N-chloro-succinimide, readily occurs at the vacant para-position to yield 4-chloro-2,6-dimethylphenol. This highlights the overwhelming directing power of the hydroxyl group to the para position when it is available. For this compound, any EAS reaction would be forced to occur at the meta positions (3 or 5).

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position

Derivatization Strategies

The structure of this compound allows for various chemical modifications, making it a versatile precursor for more complex molecules. These strategies primarily involve reactions at the hydroxyl group or substitution at the fluorine-bearing carbon.

A novel strategy for synthesizing benzoate (B1203000) derivatives utilizes this compound as an electrophilic coupling partner in a unique nucleophilic aromatic substitution (SNAr) reaction. nih.govosti.gov This method relies on the electronic activation of the halophenol through the generation of a phenoxyl radical. nih.gov The formal homolysis of the aryl O–H bond creates a neutral oxygen radical (O•), which acts as an exceptionally strong electron-withdrawing group, thereby facilitating the substitution of the para-fluorine atom by carboxylate nucleophiles under mild conditions. nih.gov

The reaction is typically carried out in aqueous acetonitrile at 80 °C, using a mild oxidant such as potassium ferricyanide (K₃[Fe(CN)₆]) to generate the radical intermediate. osti.gov This protocol has been shown to be effective with a wide range of nucleophiles. Both electron-rich and electron-deficient aryl carboxylates can be coupled to provide diverse benzoate derivatives in good yields. nih.govosti.gov Notably, the process tolerates various functional groups, including halides at the ortho, meta, and para positions of the benzoate nucleophile, allowing for potential downstream functionalization. nih.gov

| Carboxylate Nucleophile | Product | Yield (%) |

|---|---|---|

| Benzoic acid | 2,6-Dimethylphenyl benzoate | 76 |

| 4-Methoxybenzoic acid | 4-Methoxy-benzoic acid 2,6-dimethyl-phenyl ester | 85 |

| 4-(Trifluoromethyl)benzoic acid | 4-Trifluoromethyl-benzoic acid 2,6-dimethyl-phenyl ester | 78 |

| 4-Chlorobenzoic acid | 4-Chloro-benzoic acid 2,6-dimethyl-phenyl ester | 75 |

| 2-Naphthoic acid | Naphthalene-2-carboxylic acid 2,6-dimethyl-phenyl ester | 62 |

Beyond esterification, this compound can be a starting point for other substituted aromatic compounds. The fluorine atom, activated by the adjacent hydroxyl group (especially in its phenoxide form), can be displaced through nucleophilic aromatic substitution reactions. This allows for the introduction of various functional groups in the para-position to the hydroxyl group.

Furthermore, the synthesis of fluorinated aromatic compounds can be achieved from corresponding hydroxy aromatic compounds. googleapis.com Industrial processes often involve the reaction of an alkali metal salt of a hydroxy aromatic compound with a fluorinating agent. googleapis.com This highlights the reversible nature of the C-F bond formation, suggesting that this compound can be synthesized from 2,6-dimethylphenol, and conversely, can serve as a precursor to other para-substituted 2,6-dimethylphenol derivatives by replacing the fluorine atom.

Catalytic Transformations Involving this compound

Catalysis plays a crucial role in enhancing the reactivity and selectivity of reactions involving phenols. For this compound, catalytic processes are primarily centered on oxidation, which can lead to valuable polymeric materials or coupled dimeric structures.

The metal-catalyzed oxidation of substituted phenols, particularly 2,6-dimethylphenol, is a well-studied and industrially significant process. psu.edusumitomo-chem.co.jp These reactions typically employ copper-amine complexes as catalysts in the presence of oxygen. sumitomo-chem.co.jp The reaction mechanism involves a one-electron oxidation of the phenol by the metal catalyst to generate a phenoxy radical. sumitomo-chem.co.jp This radical can then undergo either C-O coupling to form poly(phenylene oxide) (PPO), a high-performance engineering plastic, or C-C coupling to produce diphenoquinone (B1195943) as a byproduct. psu.edusumitomo-chem.co.jp

While much of the research focuses on 2,6-dimethylphenol, the principles are applicable to its derivatives like this compound. The electronic properties of the para-substituent can influence the reaction pathway and product distribution. The catalytic activity and selectivity of these oxidation reactions are highly dependent on the structure of the metal catalyst, the ligands, and the reaction conditions. psu.eduresearchgate.net For instance, binuclear copper catalysts have been developed for the selective C-C coupling of 2,6-dimethylphenol (DMP) to 3,3',5,5'-tetramethyldiphenoquinone (B1583824) (DPQ). mdpi.com

| Catalyst System | Primary Product | Reference |

|---|---|---|

| Copper(I)/Amine Complex | Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) | sumitomo-chem.co.jp |

| Cu₂(bpnp)(μ-OH)(TFA)₃ | 3,3',5,5'-Tetramethyldiphenoquinone (DPQ) | mdpi.com |

| Cu ions in Poly(propylene imine) dendrimer | 3,3',5,5'-Tetramethyldiphenoquinone (DPQ) | researchgate.net |

| Mushroom tyrosinase (enzyme) | 3,3',5,5'-Tetramethyldiphenoquinone (DPQ) | mdpi.com |

The choice of oxidant is a critical parameter that can control the outcome of catalytic transformations involving this compound. The oxidant's role can range from initiating radical formation to regenerating the active state of a metal catalyst.

In the synthesis of benzoate derivatives discussed previously, a mild stoichiometric oxidant, potassium ferricyanide, is essential. osti.gov In control experiments where the oxidant is absent, the starting materials are fully recovered, demonstrating that the oxidant is directly responsible for enabling the reaction by generating the phenoxyl radical intermediate. osti.gov

In metal-catalyzed oxidative coupling reactions, molecular oxygen (O₂) is often the preferred oxidant due to its low cost and the formation of water as the only byproduct, aligning with the principles of green chemistry. mdpi.com The catalyst, typically a copper complex, facilitates the reaction between the phenol and oxygen. The catalyst is reduced after the coupling step and then re-oxidized by O₂, completing the catalytic cycle. sumitomo-chem.co.jp The control of selectivity between C-C and C-O coupling is a significant challenge, and the choice of oxidant, in conjunction with the catalyst design and reaction conditions, is key to directing the transformation towards the desired product. mdpi.com

Spectroscopic and Computational Characterization of 4 Fluoro 2,6 Dimethylphenol

Advanced Spectroscopic Techniques

Spectroscopy is a fundamental tool for probing the molecular structure of 4-Fluoro-2,6-dimethylphenol. Each technique offers unique information, from the identification of functional groups to the mapping of its electronic environment.

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the spectrum of this compound, characteristic absorption bands confirm its structure. A prominent and strong O-H stretching vibration is typically observed around 3400 cm⁻¹. The aromatic nature of the compound is evidenced by C=C stretching absorptions in the 1600 cm⁻¹ region. Furthermore, the presence of the fluorine substituent gives rise to a C-F stretching band, and the methyl groups are identified by their characteristic C-H stretching and bending vibrations.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H Stretch | ~3400 |

| Aromatic C=C Stretch | ~1600 |

| C-H Stretch (Alkyl) | 2850-3000 |

| C-F Stretch | 1000-1400 |

Note: The exact wavenumbers can vary based on the sample state and measurement conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the atomic arrangement within a molecule.

¹H NMR: The proton NMR spectrum of this compound provides a distinct fingerprint of its structure. The protons of the two equivalent methyl groups at the 2 and 6 positions typically appear as a single sharp signal. The aromatic protons on the ring and the phenolic hydroxyl proton also produce characteristic signals. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton. For instance, the fluorine atom's electron-withdrawing nature affects the chemical shifts of the nearby aromatic protons.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| -OH | Variable | Singlet |

| Ar-H | 6.5 - 7.0 | Doublet (due to H-F coupling) |

| -CH₃ | ~2.2 | Singlet |

Note: Chemical shifts are dependent on the solvent used. The data shown is a general representation.

³¹P NMR: ³¹P NMR spectroscopy is specific to the phosphorus nucleus and is not applicable to this compound itself. However, it is a crucial characterization technique for derivatives of this compound that incorporate phosphorus-containing moieties, such as those developed for flame retardants or ligands in catalysis. researchgate.net In such cases, the ³¹P NMR spectrum would provide information about the chemical environment and oxidation state of the phosphorus atom. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene (B151609) ring. The position of the maximum absorption (λmax) can be influenced by substituents on the ring. The hydroxyl, methyl, and fluoro groups all contribute to the final spectral profile. Studies on related phenoxyl radicals have also utilized UV-Vis spectroscopy to track transient species in reactions. osti.gov

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. rsc.org While obtaining a suitable single crystal of this compound can be challenging, a successful XRD analysis would provide exact bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. This technique is also invaluable for characterizing metal complexes or co-crystals derived from this compound. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. bruker.comlibretexts.org This method is particularly relevant for studying the reaction mechanisms involving this compound, where phenoxyl radical intermediates can be formed. osti.gov

In studies of nucleophilic aromatic substitution (SNAr) reactions, this compound can be oxidized to its corresponding phenoxyl radical. osti.gov The EPR spectrum of this radical intermediate provides crucial evidence for its formation and offers insight into its electronic structure. osti.govpressbooks.pub For example, the EPR spectrum of the phenoxyl radical intermediate has been observed and simulated, yielding a g-factor value of approximately 2.0049, which is characteristic of such organic radicals. osti.govpressbooks.pub The hyperfine coupling observed in the spectrum can also give information about the delocalization of the unpaired electron across the aromatic ring. libretexts.org

Computational Chemistry and Modeling

Computational chemistry, particularly using methods like Density Functional Theory (DFT), serves as a powerful complement to experimental spectroscopic data. researchgate.netnih.gov Theoretical calculations can predict molecular geometries, vibrational frequencies (for comparison with FTIR data), NMR chemical shifts, and electronic properties.

For this compound, DFT calculations have been employed to understand its reactivity, especially in the context of its radical intermediate. osti.govpressbooks.pub Computational studies have shown that the formation of the phenoxyl radical dramatically alters the electronic properties of the molecule. osti.gov The radical acts as an exceptionally strong electron-withdrawing group, which significantly lowers the energy barrier for nucleophilic attack at the fluorine-bearing carbon. osti.govpressbooks.pub This computational insight supports the proposed radical-chain mechanism for certain substitution reactions and highlights how homolysis can enable electronic activation of the otherwise inert aryl fluoride (B91410) bond. osti.gov

Density Functional Theory (DFT) Calculations for Molecular Structures and Electronic Properties

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the molecular and electronic properties of phenolic compounds. For this compound, DFT calculations, typically using a basis set such as B3LYP/6-311+G(d,p), can predict its optimized molecular geometry. semanticscholar.orgkarazin.ua These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule at its lowest energy state.

Studies on similar substituted phenols, like 2,6-dichloro-4-fluoro phenol (B47542), demonstrate that the substitution of halogen and alkyl groups on the phenol ring causes predictable distortions from the ideal hexagonal benzene ring geometry. semanticscholar.org In this compound, the C-O bond of the hydroxyl group is expected to be coplanar with the aromatic ring, a common feature in phenols. acs.org The presence of the electron-withdrawing fluorine atom at the para position and two electron-donating methyl groups at the ortho positions influences the charge distribution and geometry of the aromatic ring. semanticscholar.org

Electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. karazin.ua For this compound, the fluorine atom's presence is expected to lower the LUMO energy, potentially increasing its π-accepting ability. mdpi.comnih.gov The Mulliken charge distribution, another output of DFT calculations, reveals how electron density is distributed across the atoms, highlighting the electrophilic and nucleophilic sites within the molecule. karazin.ua This analysis helps in understanding the molecule's reactivity towards other chemical species. usda.gov

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Substituted Phenol This table illustrates the type of data obtained from DFT calculations for a substituted phenol like 2,6-dichloro-4-fluoro phenol. The values are representative and not the specific calculated values for this compound. semanticscholar.org

| Parameter | Bond | Calculated Value (B3LYP/6-311+G(d,p)) |

|---|---|---|

| Bond Length (Å) | C-F | 1.345 |

| C-O | 1.360 | |

| O-H | 0.962 | |

| C-C (aromatic) | 1.380 - 1.401 | |

| Bond Angle (°) | C-C-C (aromatic) | 117.0 - 122.0 |

| C-O-H | 108.5 | |

| C-C-F | 118.9 |

Ab Initio Calculations for Reaction Mechanisms

Ab initio calculations, which are based on first principles of quantum mechanics without reliance on empirical parameters, are crucial for elucidating complex reaction mechanisms involving phenols. oup.comoup.com These methods can be employed to model reaction pathways, determine the structures of transition states, and calculate activation energies. usda.gov

For instance, in the context of electrophilic substitution reactions, such as the reaction of phenols with formaldehyde, ab initio calculations can predict whether the reaction is more likely to occur at the ortho or para positions. usda.gov For this compound, the ortho positions are blocked by methyl groups, meaning electrophilic attack would be directed elsewhere. Computational studies on phenol itself show that the para-position is generally favored for reaction with formaldehyde, which is consistent with experimental data. usda.gov

Another area where ab initio methods are applied is in studying the mechanisms of oxidation reactions. The oxidative coupling of phenols is a key industrial process, and understanding its mechanism is vital. Ab initio Hartree-Fock calculations have been used to investigate the intermediates in the copper-catalyzed oxidative coupling of 2,6-dimethylphenol (B121312), a closely related compound. acs.org These studies examined the relative stabilities of intermediates like the phenoxyl radical, phenolate (B1203915) anion, and phenoxonium cation to determine the most likely reaction pathway. acs.org Similar computational approaches could be applied to this compound to understand its behavior in oxidation reactions, such as those involved in polymerization or degradation. oup.comrsc.org Recent studies have also explored nucleophilic aromatic substitution (SNAr) of this compound, where the generation of a phenoxyl radical intermediate dramatically lowers the barrier for substitution. nih.govosti.gov

Table 2: Illustrative Energy Profile Data from Ab Initio Calculation for a Phenol Reaction This table provides a conceptual example of data generated from ab initio calculations for a reaction mechanism, such as the oxidative polymerization of phenol. Values are for illustrative purposes. oup.com

| Reaction Stage | Description | Relative Energy (kcal/mol) |

|---|---|---|

| A | Initial Reactants (Phenol + Catalyst) | 0.0 |

| B | Formation of Phenoxo Copper(II) Intermediate | -15.5 |

| C | Formation of Hydrogen Peroxide | -45.0 |

| D | Dimerization and Catalyst Regeneration | -50.9 |

Hammett Analysis in Mechanistic Studies

Hammett analysis is a powerful tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. viu.ca The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the parent compound through the reaction constant (ρ) and the substituent constant (σ). wikipedia.org The ρ value indicates the sensitivity of the reaction to electronic effects, while the σ value quantifies the electron-donating or electron-withdrawing nature of a substituent. viu.cawikipedia.org

For this compound, the substituents are the fluorine atom at the para-position and two methyl groups at the ortho-positions.

Methyl (ortho): Methyl groups are electron-donating through induction and hyperconjugation. While standard Hammett constants are for meta and para positions, ortho substituents also exert steric effects, which can complicate the analysis.

In a mechanistic study, a Hammett plot would be constructed by measuring the reaction rates of a series of substituted 2,6-dimethylphenols. A linear correlation in the Hammett plot for para-substituted 2,6-xylenols has been observed in studies of hydrogen bonding. researchgate.net However, for some reactions, such as the oxidation of substituted phenols, non-linear or "V-shaped" Hammett plots can occur. orientjchem.org This non-linearity suggests a change in the rate-determining step or the nature of the transition state as the electronic properties of the substituent change from donating to withdrawing. orientjchem.org

A recent study used this compound in developing a new nucleophilic aromatic substitution reaction. nih.govosti.gov Hammett analysis, supported by computational studies, revealed that the phenoxyl radical (O•) acts as a powerful electron-withdrawing group, significantly accelerating the reaction. nih.gov This demonstrates how Hammett analysis remains a critical tool for understanding and quantifying the electronic effects that govern reaction mechanisms. pku.edu.cn

Table 3: Selected Hammett Substituent Constants (σ) This table provides standard Hammett constants for substituents relevant to the discussion. These values are used to predict electronic effects on reaction rates and equilibria. wikipedia.org

| Substituent | σ_meta | σ_para |

|---|---|---|

| -CH₃ | -0.07 | -0.17 |

| -F | +0.34 | +0.06 |

| -Cl | +0.37 | +0.23 |

| -NO₂ | +0.71 | +0.78 |

| -OH | +0.12 | -0.37 |

Advanced Applications and Functionalization of 4 Fluoro 2,6 Dimethylphenol

Medicinal Chemistry and Pharmaceutical Intermediates

The unique substitution pattern of 4-Fluoro-2,6-dimethylphenol—combining the high electronegativity of fluorine with the steric bulk of two methyl groups—makes it a significant intermediate in the synthesis of various pharmaceuticals. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. bldpharm.com

While this compound itself is not directly cited as a precursor for antihypertensive agents in the reviewed literature, its close structural analogue, 4-Fluoro-2,6-dimethylaniline, serves this purpose. The aniline (B41778) derivative is utilized as a key intermediate in the synthesis of therapeutic drugs where a fluorine substituent is desired to increase potency and selectivity. The synthesis of various antihypertensive agents, such as certain quinazoline (B50416) derivatives and benzimidazole-based AT1 receptor blockers, often involves substituted aromatic amines. nih.govntnu.no The conversion of a phenol (B47542) to an aniline can be a multi-step synthetic process, but the literature more frequently points to the direct use of fluorinated anilines in these synthetic pathways.

This compound has been identified as a crucial intermediate in the synthesis of potent anticancer agents, specifically Bromodomain and Extra-Terminal (BET) inhibitors. google.comgoogle.com BET proteins are epigenetic "readers" that regulate the transcription of key oncogenes, and their inhibition is a promising strategy in cancer therapy. google.comnih.gov

A key example is the development of ABBV-744, a highly potent and selective inhibitor of the second bromodomain (BD2) of BET proteins. mdpi.comresearchgate.net The synthesis of ABBV-744 and related compounds involves the coupling of the 4-Fluoro-2,6-dimethylphenoxy moiety to a core heterocyclic structure. google.comresearchgate.net Patents detail the synthesis of this compound from 2-bromo-5-fluoro-1,3-dimethylbenzene, which is then incorporated into the final BET inhibitor structure. google.comgoogle.com This strategic inclusion of the fluorinated phenol derivative is critical for achieving high affinity and selectivity for the target protein.

Table 1: Research Findings on this compound Derivative as a BET Inhibitor

| Derivative Name | Target | Significance | Source(s) |

|---|

The incorporation of the 4-Fluoro-2,6-dimethylphenoxy group plays a significant role in modulating biological pathways by influencing the binding affinity of the final molecule to its target. In the case of BET inhibitors like ABBV-744, this moiety contributes to the high selectivity for the BD2 over the BD1 bromodomain. mdpi.comresearchgate.net

The this compound scaffold is a key component in the development of potent 5-lipoxygenase (5-LOX) inhibitors. The 5-LOX enzyme is a crucial catalyst in the biosynthesis of leukotrienes, which are lipid mediators of inflammation. jst.go.jp Inhibiting this enzyme is a therapeutic strategy for inflammatory diseases. jst.go.jpnih.govresearchgate.net

A notable derivative, 4-[4-(4-Fluoro-phenyl)-thiazol-2-ylamino]-2,6-dimethyl-phenol (KR-33749) , has been identified as a potent and selective 5-LOX inhibitor. jst.go.jp In studies, KR-33749 demonstrated significant inhibitory activity against 5-LOX with high selectivity over other lipoxygenases. The structure-activity relationship (SAR) studies of related N-aryl-5-aryloxazol-2-amine derivatives reveal that a hydroxyl or amino group on the N-phenyl ring is essential for 5-LOX inhibitory activity. jst.go.jp The 2,6-dimethylphenol (B121312) moiety in KR-33749 provides this necessary hydroxyl group, while the fluorine on the separate phenyl-thiazole portion further contributes to its potency. jst.go.jp

Table 2: Research Findings on a 5-Lipoxygenase Inhibitor Derivative

| Derivative Name | Target | IC₅₀ Value | Significance | Source(s) |

|---|

While direct electrophysiological studies on this compound are not extensively documented, research on related phenol derivatives provides strong evidence for its potential as a potent modulator of glycine (B1666218) receptors (GlyRs). nih.gov GlyRs are inhibitory neurotransmitter receptors concentrated in the spinal cord and brainstem, making them targets for analgesics. nih.govnih.gov

Studies on a series of methylated and halogenated phenols have shown that halogenation at the para-position is a critical structural feature for enhancing the potency of a phenolic compound to positively modulate GlyR function. nih.gov Compared to their non-halogenated counterparts, halogenated phenols demonstrate a more than 20-fold increase in potency. nih.gov For example, 4-chloropropofol and 4-bromopropofol are potent modulators of GlyRs. researchgate.net Furthermore, the presence of two methyl groups, as seen in 2,6-dimethylphenol, can lead to direct activation of the receptor at higher concentrations. nih.gov Given that this compound possesses both para-halogenation and bimethylation, it is structurally optimized for potent interaction with glycine receptors, combining features known to enhance both positive allosteric modulation and direct activation. nih.gov

Materials Science Applications

The application of this compound in materials science is not well-documented in the reviewed literature. However, the parent compound, 2,6-dimethylphenol, is a well-known monomer for the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a high-performance thermoplastic with excellent thermal stability and a low dielectric constant. sumitomo-chem.co.jpmdpi.com The synthesis of PPO occurs via oxidative coupling polymerization. sumitomo-chem.co.jp While fluorinated PPO derivatives have been synthesized to enhance properties like flame retardancy, these syntheses often involve the functionalization of a pre-formed PPO polymer with a fluorine-containing molecule, such as 4-fluorobenzoyl chloride, rather than starting with this compound as the monomer. rsc.orgnih.gov

In contrast, the analogous compound 4-Fluoro-2,6-dimethylaniline has been explored for its role in developing fluorescent materials, particularly within metal-organic frameworks (MOFs). Its incorporation into MOFs has been shown to improve their stability and luminescence efficiency, with potential applications in sensors and light-emitting devices. There is currently no evidence to suggest a similar application for this compound.

Component in Fluorescent Materials

While direct applications of this compound in fluorescent materials are not extensively documented, the properties of structurally analogous compounds suggest its potential in this area. For instance, the related compound 4-Fluoro-2,6-dimethylaniline is explored for developing fluorescent materials due to its ability to enhance stability and luminescence efficiency. The incorporation of fluorine into organic molecules can influence their photophysical properties, and fluorinated compounds are often investigated for their fluorescent characteristics. researchgate.net The presence of the fluorinated phenyl ring in this compound could be leveraged in the design of novel fluorophores, where the phenol group allows for covalent integration into larger systems.

Luminescent Metal-Organic Frameworks

Luminescent Metal-Organic Frameworks (MOFs) are a class of crystalline materials valued for applications in sensing and light-emitting devices. The functionalization of the organic linkers used to build these frameworks is key to tuning their optical properties. Although the direct use of this compound as a linker has not been detailed, its structural analog, 4-Fluoro-2,6-dimethylaniline, has been incorporated into MOFs to improve their stability and luminescence. In one study, the confinement of luminescent guests within such MOFs was found to enhance light absorption and emission, highlighting the potential for these materials in optoelectronic devices. The phenolic group of this compound provides a reactive site for modification, allowing it to be integrated into larger linker molecules for MOF synthesis, with the fluoro-dimethylphenyl moiety potentially influencing the framework's photophysical characteristics.

Integration into Poly(2,6-dimethyl-1,4-phenylene oxide)s

Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), also known as polyphenylene ether (PPE), is a high-performance amorphous engineering thermoplastic recognized for its high glass transition temperature, low moisture absorption, and excellent electrical insulation properties, particularly its low dielectric constant and dissipation factor. nih.govnih.gov However, native PPO can have drawbacks such as poor solvent resistance and a high melt viscosity, which can complicate processing. nih.gov To overcome these limitations and enhance its properties for specialized applications like high-frequency printed circuit boards (PCBs), significant research has focused on the modification of PPO. nih.gov

The integration of fluorine-containing moieties, such as the one provided by this compound, is a key strategy. One method to create a fluorinated PPO involves the nucleophilic substitution reaction of a phenol-end-capped PPO oligomer with a compound like 4-fluoro-1-nitrobenzene. mdpi.com This reaction effectively caps (B75204) the polymer chain with a fluorinated group. Another approach involves the redistribution reaction of commercial PPO with other fluorinated monomers, such as 4,4'-(hexafluoroisopropylidene) diphenol (BPAF), to incorporate fluorine into the polymer backbone. nih.gov Such modifications aim to create thermosetting PPOs with improved thermal stability, flame retardancy, and dielectric performance. nih.govacs.org

Table 1: Thermal Properties of DOPO-Incorporated PPO Resins

| Polymer System | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) | Char Yield at 800 °C | Reference |

|---|---|---|---|---|

| Pristine Epoxy Resin | 129 °C | 321 °C | - | researchgate.net |

| Epoxy + 40 phr F-rPPO | 146 °C | 363 °C | - | researchgate.net |

| DOPO-Me-PPO | 229 °C | 402 °C | 31.9% | mdpi.com |

| DOPO-Ph-PPO | 235 °C | 411 °C | 39.1% | mdpi.com |

A significant driver for modifying PPO is to improve its flame retardancy for safe use in electronic components. 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) is a highly effective non-halogenated flame retardant. nih.gov Its incorporation into polymer matrices like PPO enhances their fire resistance. nih.gov Studies have shown that integrating DOPO into PPO, either as a pendant group or within the main chain, can lead to materials that achieve a UL-94 V-0 or V-1 rating, which is a critical standard for plastics used in electronic devices. nih.govmdpi.com The flame-retardant mechanism of DOPO involves both gas-phase radical quenching and solid-phase charring, which insulates the underlying polymer from the heat source. acs.org The combination of phosphorus and silicon (e.g., in DOPO-POSS) can create a synergistic effect, further boosting thermal stability and flame-retardant performance. mdpi.com

For high-frequency communication applications, such as 5G technology, materials with a low dielectric constant (Dk) and a low dissipation factor (Df) are essential to minimize signal delay and transmission loss. nih.govacs.org PPO is an attractive base polymer for these applications due to its inherently low Dk of around 2.5 and low Df. nih.gov However, to meet the increasingly stringent requirements, further reduction of these values is necessary.

Table 2: Dielectric Properties of Modified PPO-Based Materials

| Polymer System | Dielectric Constant (Dk) | Dissipation Factor (Df) | Frequency | Reference |

|---|---|---|---|---|

| Pristine Epoxy Resin | 2.93 | 0.0303 | 12 GHz | researchgate.net |

| EP / F-rPPO Composite | 2.69 | 0.0132 | 12 GHz | researchgate.net |

| Cured poly(DMP-co-AMP) | 2.5 - 2.6 | 1.5 - 1.9 x 10⁻³ | 1 MHz | nih.gov |

| Cured VT-OPE** | 2.58 | - | - | nih.gov |

Biochemical Research and Assays

Fluorinated compounds are of significant interest in biochemical and pharmaceutical research. The introduction of fluorine can alter a molecule's metabolic stability, binding affinity, and lipophilicity. ontosight.ai While specific assays using this compound are not widely reported, related structures have shown important biological activity. For example, a complex derivative, 4-[4-(4-fluoro-phenyl)-thiazol-2-ylamino]-2,6-dimethyl-phenol, was identified as a potent inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory pathways. thegoodscentscompany.com This suggests that the this compound scaffold could be a valuable starting point for designing new therapeutic agents.

Furthermore, the environmental persistence of many organofluorine compounds has prompted biochemical research into their degradation. Studies on heme dehaloperoxidases, for instance, explore the enzymatic defluorination of fluorinated phenols. acs.org Understanding these microbial degradation pathways is crucial for bioremediation. acs.orgresearchgate.net The unique structure of this compound makes it a potential substrate for studying the activity and mechanism of such enzymes, contributing to the fields of enzymology and environmental science. acs.orgnih.gov

Reagent for Biochemical Assays

There is no available scientific literature detailing the use of this compound as a primary reagent in biochemical assays.

Environmental and Toxicological Considerations in Research

Microbial Degradation and Bioremediation Potential

Microbial degradation is a key process for the natural attenuation of phenolic compounds in the environment. nih.gov While the degradation of many dimethylphenol isomers has been studied, the specific pathways for 2,6-DMP have only recently been elucidated, providing a model for understanding the fate of structurally related molecules like 4-Fluoro-2,6-dimethylphenol. asm.orgnih.gov The bacterium Mycobacterium neoaurum B5-4 has been identified as a strain capable of utilizing 2,6-DMP as a carbon source. researchgate.net

The microbial catabolism of 2,6-DMP in Mycobacterium neoaurum B5-4 is initiated by a crucial hydroxylation step at the para-position of the phenol (B47542) ring. nih.gov This initial conversion is catalyzed by a two-component flavin-dependent monooxygenase system. nih.govasm.org This enzymatic system introduces a hydroxyl group onto the aromatic ring, a common strategy in the aerobic degradation of aromatic compounds, making the molecule more susceptible to subsequent ring cleavage. core.ac.uk

The proposed metabolic pathway in M. neoaurum B5-4 involves the initial conversion of 2,6-DMP to 2,6-dimethylhydroquinone. researchgate.net This is followed by a second hydroxylation and subsequent ortho-cleavage of the aromatic ring to produce 2,4-dimethyl-3-hydroxymuconic acid, which is further metabolized and enters the tricarboxylic acid (TCA) cycle. researchgate.net The monooxygenase responsible for the initial step requires NADH and flavin adenine (B156593) dinucleotide (FAD) as cofactors to function. nih.gov

Genetic studies of M. neoaurum B5-4 have successfully identified the genes responsible for the initial stage of 2,6-DMP degradation. asm.org Through comparative genomics and transcriptomics between the wild-type strain and a degradation-deficient mutant, a specific gene cluster, designated mpd, was identified. nih.govresearchgate.net The key genes, mpdA and mpdB, were found to be responsible for encoding the two-component monooxygenase. nih.govasm.org

The transcription of both mpdA and mpdB was observed to be significantly upregulated in the presence of 2,6-DMP, indicating that the degradation pathway is inducible. asm.orgnih.gov These genes are located on a 32-kb DNA fragment that, when absent, results in the loss of the bacterium's ability to degrade 2,6-DMP. asm.org The protein products, MpdA and MpdB, together form the functional monooxygenase enzyme. researchgate.net

| Gene | Encoded Protein Component | Function in 2,6-DMP Degradation |

| mpdA | MpdA | Encodes the terminal oxygenase component of the monooxygenase system. asm.orgnih.gov |

| mpdB | MpdB | Encodes the reductase component, which transfers electrons for the reaction. asm.orgnih.gov |

The identification of the MpdAB enzyme system from M. neoaurum B5-4 presents a strong candidate for bioremediation applications targeting 2,6-DMP and potentially other substituted phenols. nih.govasm.org Bioremediation relies on microbial enzymes to transform toxic pollutants into less harmful substances. researchgate.net The MpdAB monooxygenase carries out the critical first step in the degradation pathway, which is often the rate-limiting step in the breakdown of aromatic compounds. asm.orgnih.gov

This enzyme demonstrates high specificity for the para-hydroxylation of 2,6-DMP. nih.gov The potential for using whole-cell catalysts like M. neoaurum B5-4 or purified enzyme systems like MpdAB could lead to the development of effective strategies for cleaning up environments contaminated with 2,6-DMP. asm.orgresearchgate.net Such enzymatic approaches are considered cost-effective and environmentally friendly alternatives to traditional chemical remediation methods. researchgate.net

Analytical Methods for Environmental Monitoring

Accurate and sensitive analytical methods are required for monitoring the presence and concentration of phenolic compounds in environmental samples such as water and soil. Gas chromatography (GC) is a widely used and effective technique for this purpose.

Gas chromatography is a robust method for the separation and analysis of volatile and semi-volatile compounds like phenols. settek.com In EPA Method 8041A, underivatized phenols can be analyzed directly using a GC system equipped with a Flame Ionization Detector (FID). settek.comepa.gov The FID is a universal detector that responds to virtually all organic compounds, making it a reliable choice for general screening and quantification. gcms.cz

For enhanced sensitivity and selectivity, especially for halogenated compounds, an Electron Capture Detector (ECD) can be used. epa.gov The ECD is highly sensitive to compounds containing electronegative atoms, such as halogens (fluorine, chlorine). Therefore, for a compound like this compound, analysis via GC-ECD after derivatization would offer significantly lower detection limits compared to GC-FID. gcms.czresearch-solution.com

| Detector | Principle of Operation | Selectivity | Use Case for Phenol Analysis |

| Flame Ionization Detector (FID) | Measures the production of ions when the sample is burned in a hydrogen-air flame. gcms.cz | Responds to most organic compounds. | Analysis of underivatized phenols or methylated derivatives. settek.comepa.gov |

| Electron Capture Detector (ECD) | Measures the capture of electrons by electronegative compounds in the sample stream. gcms.cz | Highly sensitive to halogenated compounds, nitro groups, and conjugated carbonyls. | Trace analysis of phenols after derivatization with a halogen-containing reagent like PFBBr. epa.govresearch-solution.com |

Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for analysis, often by increasing their volatility and improving their chromatographic behavior and detectability. researchgate.net For phenols, which can be polar and exhibit poor peak shape in GC, derivatization is a common sample preparation step. gcms.cz

Diazomethane (B1218177): This reagent is used to convert phenols and carboxylic acids into their corresponding methyl ether (anisole) or methyl ester derivatives. gcms.czresearch-solution.com The resulting methylated phenols are more volatile and less polar than the parent compounds, leading to better separation and peak symmetry during GC analysis. settek.com The derivatives are typically analyzed using GC-FID. epa.gov However, diazomethane is highly toxic, carcinogenic, and potentially explosive, requiring specialized handling procedures. settek.comresearchgate.net

Pentafluorobenzyl bromide (PFBBr): PFBBr is an alkylating agent used to form pentafluorobenzyl (PFB) ether derivatives of phenols. epa.govresearch-solution.com This process, known as pentafluorobenzylation, is particularly advantageous for trace analysis. researchgate.net The five fluorine atoms introduced into the molecule make the derivative extremely sensitive to the Electron Capture Detector (ECD). gcms.czresearch-solution.com This allows for the detection of phenols at very low concentrations in environmental samples. researchgate.net PFBBr itself is a strong lachrymator and must be handled with care in a fume hood. epa.gov The reaction typically requires a catalyst and converts the phenol into a PFB ether, which can then be extracted and analyzed by GC-ECD. researchgate.net

Fate and Transport in Environmental Systems

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These processes are considered highly effective for the degradation of refractory organic compounds like this compound.

The degradation of phenolic compounds through AOPs, such as the Fenton process (Fe²⁺/H₂O₂) or photocatalysis (e.g., TiO₂/UV), generally proceeds through a series of hydroxylation steps. The highly reactive hydroxyl radicals attack the aromatic ring, leading to the formation of hydroxylated intermediates. For analogous compounds like 2,6-dimethylphenol (B121312), degradation in Fenton-like systems results in the formation of hydroxylated intermediates, such as 2,6-dimethylhydroquinone, followed by ring-opening to form short-chain carboxylic acids like formic acid and glyoxylic acid researchgate.net.

In the case of this compound, the presence of the fluorine atom can influence the degradation pathway. The strong carbon-fluorine (C-F) bond may lead to the formation of unique fluorinated intermediates. While specific studies on the degradation intermediates of this compound are not extensively detailed in the provided results, the general mechanism for halogenated phenols involves the initial attack of hydroxyl radicals. This can lead to the displacement of the halogen or hydroxylation at other positions on the aromatic ring.

The degradation of 2,4,6-trichlorophenol (B30397) (a related halogenated phenol) by Fe⁰-based AOPs showed the formation of various chlorinated phenol intermediates as identified by GC-MS plos.org. This suggests that the degradation of this compound would likely produce fluorinated intermediates before complete mineralization.

The ultimate goal of AOPs is the complete mineralization of the organic pollutant to carbon dioxide, water, and inorganic ions (in this case, fluoride). However, the formation of intermediate products is a critical aspect to consider, as some intermediates may be more toxic or persistent than the parent compound. Therefore, a thorough analysis of the degradation pathway and the identification of intermediates are essential for evaluating the effectiveness and environmental safety of any AOP treatment. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for identifying these degradation products plos.org.

Table 3: Potential Degradation Intermediates of Dimethylphenols under AOPs

| Parent Compound | AOP System | Potential Intermediates | Reference |

| 2,6-Dimethylphenol | Fenton-like | Hydroxylated intermediates (e.g., 2,6-dimethylhydroquinone), Nitro derivatives, Short-chain acids (acetic, oxalic) | |

| 2,6-Dimethylphenol | Supercritical Water Oxidation | Formic acid, Glyoxylic acid | researchgate.net |

| 2,4,6-Trichlorophenol | ZVI/Peroxides | Chlorinated phenols | plos.org |

Future Directions and Emerging Research Avenues for 4 Fluoro 2,6 Dimethylphenol

Novel Synthetic Methodologies

Currently, established and widely-cited novel synthetic methodologies specifically for 4-Fluoro-2,6-dimethylphenol are not prominent in the available scientific literature. The development of new synthetic routes is a cornerstone of chemical research, often aiming for improved efficiency, sustainability, and safety. Future research in this area could focus on enzymatic synthesis or flow chemistry processes to produce this compound, moving away from traditional batch methods.

Exploration of New Catalytic Systems

The exploration of new catalytic systems is a vibrant area of chemical synthesis. However, there is a lack of specific research on catalytic systems developed for the synthesis or functionalization of this compound. Future endeavors could investigate the use of transition metal catalysts, organocatalysts, or biocatalysts to enable novel transformations of the this compound scaffold, potentially leading to the efficient synthesis of new derivatives.

Advanced Functional Material Development

The journal Advanced Functional Materials reports on breakthrough research in materials science. wiley-vch.deresearchgate.netdongguk.eduwiley.comnanogune.eu While the development of advanced functional materials is a burgeoning field, there is no specific mention in the search results of this compound being utilized in this context. Hypothetically, its phenolic and fluorinated nature could make it a candidate for incorporation into polymers such as polycarbonates or polyesters, potentially imparting unique thermal or optical properties.

Targeted Therapeutic Applications

While pyrimidine derivatives have shown promise in medicinal chemistry for their anti-inflammatory and analgesic properties, there is no direct evidence in the provided search results linking this compound to targeted therapeutic applications. researchgate.net The synthesis of novel derivatives is a common strategy in drug discovery. researchgate.net Future research could explore the biological activity of compounds derived from this compound, although such studies are not currently documented.

Environmental Remediation Technologies

Research into environmental remediation often focuses on the degradation of persistent organic pollutants. For instance, metal-organic frameworks (MOFs) have been investigated for the removal of various pollutants from water. mdpi.com However, there is no information available regarding the use of this compound in any environmental remediation technologies. Given the persistence of some fluorinated compounds in the environment, future research might investigate the biodegradability or potential for bioremediation of this compound itself.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Fluoro-2,6-dimethylphenol, and how do reaction parameters affect yield and purity?

- Methodological Answer : The synthesis typically involves electrophilic aromatic substitution or halogenation of 2,6-dimethylphenol. Fluorination can be achieved using fluorinating agents like Selectfluor™ or via diazotization followed by the Schiemann reaction. Reaction parameters such as temperature (optimized between 0–25°C for fluorination), solvent polarity (e.g., acetonitrile or DMF), and stoichiometric ratios of fluorinating agents significantly impact yield. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity. Comparative studies on chloro and iodo analogs (e.g., 4-Chloro-2,6-dimethylphenol, CAS 1123-63-3) suggest that steric and electronic effects from methyl groups direct substitution to the para position .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer :

- IR Spectroscopy : Identifies phenolic O-H stretches (~3200 cm⁻¹) and C-F vibrations (1100–1000 cm⁻¹). IR can also detect quinone formation in oxidative conditions, as seen in smectite-catalyzed reactions .

- NMR : ¹⁹F NMR (δ ~ -110 to -120 ppm for aryl-F) and ¹H NMR (methyl groups at δ ~2.3 ppm, aromatic protons split due to substituents) provide structural confirmation.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (MW 154.16 g/mol) and fragmentation patterns. Reference data for chloro analogs (e.g., MW 156.61 g/mol) validate methodology .

Q. How can derivatization reactions involving this compound be optimized for environmental analyte detection?

- Methodological Answer : Derivatization with iodine or chlorine (e.g., for hypochlorite detection) involves optimizing pH (neutral to slightly acidic), reaction time (10–30 min), and stoichiometry. For example, 2,6-dimethylphenol reacts with hypochlorous acid to form 4-chloro-2,6-dimethylphenol, detectable via HPLC with UV/Vis (λ = 280 nm). Calibration curves (r² ≥ 0.999) and detection limits (0.009–0.011 mg/L) are achievable with C18 columns and methanol/water mobile phases .

Advanced Research Questions

Q. What mechanistic insights explain the role of transition metal cations in the oxidative polymerization of this compound?

- Methodological Answer : Fe³⁺, Al³⁺, and Ca²⁺ on smectite clays enhance polymerization via Lewis acid catalysis. Fe³⁺ generates phenoxyl radicals, promoting C-O coupling to form dimers, trimers, and quinones. ESR studies show increased radical signals in Fe-smectite systems, correlating with higher oligomer yields. Reaction kinetics follow Fe ≫ Al > Ca > Na, with Fe³⁺ reducing activation energy for radical initiation . Computational studies on analogous phenols (e.g., 2,6-dimethylphenol) suggest para-carbon electrophilicity in cationic intermediates drives nucleophilic aromatic substitution .

Q. How do reaction conditions influence oligomer vs. polymer formation during this compound polymerization?

- Methodological Answer : Key factors include:

- Catalyst Type : Transition metal oxides (e.g., Ag₂O) favor dimer/trimer formation, while Cu²⁺ salts promote linear polymers via oxidative coupling .

- Solvent Polarity : Polar solvents (e.g., methanol) stabilize ionic intermediates, increasing oligomer yields. Nonpolar solvents enhance polymer chain growth.

- Reaction Time : Prolonged exposure (≥24 hr) under O₂ leads to cross-linked quinone structures, as observed in smectite systems . HPLC and MALDI-TOF analyses differentiate oligomers (m/z 300–600) from high-MW polymers.

Q. What computational evidence supports the regioselectivity of electrophilic substitution in this compound derivatives?

- Methodological Answer : Ab initio calculations (e.g., UHF/6-31G*) on analogous compounds (e.g., 2,6-dimethylphenol) reveal that methyl groups deactivate ortho/para positions via steric hindrance and electron donation. Fluorine’s strong electronegativity directs further substitution to the remaining para site. Charge distribution analysis shows the para carbon in cationic intermediates (singlet state) bears the highest partial positive charge (+0.35 e), making it susceptible to nucleophilic attack .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the catalytic efficiency of Na⁺ vs. Fe³⁺ in phenol polymerization?

- Methodological Answer : Discrepancies arise from differing experimental setups:

- Ionic Strength : High Na⁺ concentrations in aqueous systems may mask catalytic effects, while Fe³⁺ retains activity even at low concentrations.

- Substrate Accessibility : Smectite clays with Fe³⁺ have higher surface acidity, enhancing phenol adsorption and radical formation. Na⁺-clays show minimal adsorption, reducing reaction rates .

- Redox Potential : Fe³⁺/Fe²⁺ redox cycles sustain radical chain propagation, whereas Na⁺ lacks redox activity. Validate via cyclic voltammetry and controlled-potential electrolysis.

Method Development Questions

Q. How can HPLC methods be tailored to resolve this compound and its oxidative byproducts?

- Methodological Answer : Use a C18 column (4.6 × 250 mm, 5 µm) with gradient elution (methanol:water 60:40 to 90:10 over 20 min). UV detection at 254 nm captures phenolic absorptions. For byproducts (e.g., quinones), employ diode-array detection (280–400 nm). Spiking with synthesized standards (e.g., 4-fluoro-2,6-dimethylquinone) confirms retention times and peak identities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro